4-(2-Hydroxyethyl)indolin-2-one is a chemical compound with the molecular formula . It features an indolin-2-one core structure that is substituted with a hydroxyethyl group at the 4-position. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active agents, including dopamine receptor agonists and protein kinase inhibitors. Notably, it plays a significant role in the development of drugs like ropinirole, which is utilized in treating Parkinson's disease and restless legs syndrome .
As mentioned earlier, 4-(2-hydroxyethyl)indolin-2-one is being investigated for its potential to inhibit PIM kinases. PIM kinases play a role in various cellular processes, including cell growth and survival. Inhibiting these kinases could be a strategy for cancer treatment []. However, the detailed mechanism of action of 4-(2-hydroxyethyl)indolin-2-one on PIM kinases remains to be elucidated through further research.
Common reagents for these reactions include palladium on carbon for reduction and potassium permanganate for oxidation.
The biological activity of 4-(2-Hydroxyethyl)indolin-2-one is primarily linked to its role as an intermediate in synthesizing dopaminergic compounds. It is particularly noted for its involvement in pathways related to dopamine signaling, which is essential for motor control, reward mechanisms, and motivation. Additionally, it contributes to the synthesis of protein kinase inhibitors, which are vital for regulating various cellular processes such as growth and differentiation .
4-(2-Hydroxyethyl)indolin-2-one has several applications:
Studies involving 4-(2-Hydroxyethyl)indolin-2-one focus on its interactions within biochemical pathways, particularly those related to dopamine signaling and kinase activity. Its role in synthesizing dopaminergic compounds suggests potential interactions with dopamine receptors and other proteins involved in signaling pathways critical for neurological functions .
Several compounds share structural or functional similarities with 4-(2-Hydroxyethyl)indolin-2-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 13402-55-6 | 0.82 |
5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 54197-66-9 | 0.80 |
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 30389-33-4 | 0.79 |
1-(5-Hydroxyindolin-1-yl)ethanone | 22246-18-0 | 0.74 |
These compounds exhibit varying degrees of similarity based on structural features and functional groups but differ significantly in their biological activities and applications.
4-(2-Hydroxyethyl)indolin-2-one (C₁₀H₁₁NO₂, MW: 177.20) features a bicyclic framework consisting of an indolin-2-one core substituted with a hydroxyethyl group at the 4-position. This compound serves as a key intermediate in the synthesis of both dopamine receptor agonists and protein kinase inhibitors, making it a valuable building block in medicinal chemistry. The optimization of its synthesis has been a focus of considerable research effort, resulting in several innovative approaches that balance efficiency, cost-effectiveness, and environmental sustainability.
Traditional organic synthesis remains the most widely employed methodology for producing 4-(2-hydroxyethyl)indolin-2-one at scale. Recent developments have significantly improved these classical approaches by enhancing reaction efficiency and reducing purification requirements.
The synthetic sequence proceeds as follows:
The starting material reacts with diethyl oxalate and sodium hydride in DMF to provide pyruvic acid ethyl ester (compound 19) with a considerably higher yield (69%) compared to previous routes.
Treatment of the pyruvic ester with hydroperoxide anion affords a protected phenylacetic acid intermediate (compound 20) in nearly quantitative yield (99%).
Palladium-catalyzed hydrogenation in ethanol facilitates an efficient one-pot cyclization/deprotection reaction, yielding the desired indolin-2-one (compound 2) in 90% yield.
The final steps involve functionalization to introduce the hydroxyethyl group at the 4-position.
Table 1: Optimization of Five-Step Synthesis Protocol
Step | Reaction | Reagents | Conditions | Yield (%) |
---|---|---|---|---|
1 | Condensation | Diethyl oxalate, NaH | DMF | 69 |
2 | Oxidation | Hydroperoxide anion | - | 99 |
3 | Cyclization | H₂, Pd catalyst | Ethanol | 90 |
4-5 | Functional group manipulation | - | - | ~76 (combined) |
Overall | 59 |
This protocol offers significant advantages over previous methods, including the use of readily available reagents, simple work-up procedures, and requiring only one chromatographic purification across the entire five-step sequence.
Further refinement of the synthesis involves the conversion of 4-(2-hydroxyethyl)indolin-2-one (compound 2) into the corresponding secondary amine (compound 3) through nucleophilic substitution. Two leaving groups have been evaluated for this transformation: bromide (21a) and tosylate (21b).
Comparative studies revealed that the nucleophilic substitution using the tosylate intermediate was significantly more efficient than with the bromide. When using bromide 21a and n-propylamine, the reaction produced similar amounts of the desired substitution product (3, 45% yield) and the undesired elimination product (22, 35% yield). In contrast, employing tosylate 21b selectively promoted the substitution reaction, dramatically improving the ratio of secondary amine 3 (87% yield) to styrene byproduct 22 (5% yield).
Table 2: Comparison of Bromide vs. Tosylate Leaving Groups
Leaving Group | Substitution Product Yield (%) | Elimination Product Yield (%) | Selectivity Ratio |
---|---|---|---|
Bromide (21a) | 45 | 35 | 1.3:1 |
Tosylate (21b) | 87 | 5 | 17.4:1 |
These results demonstrate the superior performance of tosylate as a leaving group in this system, offering significantly improved selectivity for the desired substitution pathway over competing elimination reactions.
While direct asymmetric synthesis of 4-(2-hydroxyethyl)indolin-2-one has not been extensively reported, related methodologies for creating chiral indolinone scaffolds provide valuable insights that could be adapted to this target molecule.
Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of structurally related indolin-3-one derivatives. In 2020, researchers reported an efficient method for chiral phosphoric acid-catalyzed asymmetric synthesis of arylindolyl indolin-3-ones possessing both axial and central chirality. This approach utilized the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones, achieving excellent enantioselectivity and diastereoselectivity.
The catalytic system employs chiral phosphoric acids as bifunctional catalysts, simultaneously activating both nucleophilic and electrophilic components through hydrogen bonding. While this methodology focuses on indolin-3-one structures rather than indolin-2-ones, the underlying principles could potentially be adapted for the asymmetric synthesis of 4-(2-hydroxyethyl)indolin-2-one derivatives.
A comprehensive review published in 2025 highlights the current state of available methods and mechanistic pathways for accessing chiral indolin-3-one derivatives under various catalytic systems. The review categorizes these approaches based on the reaction modes of 2-substituted-3H-indole-3-one derivatives, providing a valuable framework for developing asymmetric routes to related indolinone structures.
Enantioselective Michael addition reactions represent another promising strategy for constructing chiral indolinone frameworks. These approaches typically involve the use of chiral organocatalysts or metal complexes to control the stereochemical outcome of carbon-carbon bond-forming reactions.
For indolin-3-one derivatives, researchers have successfully employed asymmetric catalytic protocols to access 2,2-disubstituted or fused structures containing aza-quaternary centers. These methods could potentially be modified to target the 4-(2-hydroxyethyl)indolin-2-one scaffold, particularly for creating chiral variants with specific stereochemistry at the hydroxyethyl position.
The adaptation of these methodologies would require careful consideration of substrate activation, catalyst design, and reaction conditions to achieve high levels of enantioselectivity while accommodating the specific structural features of 4-(2-hydroxyethyl)indolin-2-one.
Electrochemical methods have emerged as powerful tools for constructing heterocyclic scaffolds, offering advantages in terms of mild conditions, reduced chemical waste, and unique reactivity patterns. Several innovative approaches have been developed that could be applied or adapted to the synthesis of 4-(2-hydroxyethyl)indolin-2-one.
In 2021, researchers reported a general electrochemical method for accessing unsymmetrical 3,3-disubstituted oxindoles through direct C-H functionalization. This approach represents an Umpolung strategy, reversing the traditional reactivity pattern of the oxindole scaffold.
The electrochemical setup utilized a simple undivided cell with graphite electrodes under constant current conditions. Initial studies with 2-oxindole (1a) revealed an irreversible anodic oxidation peak at 1.8 V, suggesting the possibility of using electrochemistry for direct C(sp³)–H functionalization. The reaction was conducted in the presence of tetraethylammonium p-toluenesulfonate (Et₄NOTs) as the electrolyte in a mixture of MeCN/EtOH.
This methodology could potentially be adapted for the functionalization of indolin-2-one scaffolds, providing a direct route to 4-substituted derivatives including 4-(2-hydroxyethyl)indolin-2-one. The electrochemical approach offers several advantages, including:
Electrochemical generation of reactive nitrogen-centered radicals has proven effective for constructing nitrogen-containing heterocycles through intramolecular cyclization. A 2024 review highlighted recent advances in electrochemical synthesis of heterocycles, including indolinones.
One notable approach involves the electrochemical generation of N-acyloxy NH₂s in situ, which subsequently undergo intramolecular C(sp²/sp³)–H aminations to form indolinone products. This process utilizes a cellular system with a graphite cathode and platinum anode in the presence of NaBr, which serves as both an electrolyte and catalyst.
The proposed mechanism involves:
Another reported electrochemical approach involves the oxidation of anilide substrates to generate nitrogen radicals (NH₂) that can establish nitrogen-carbon linkages, leading to lactam formation. These methodologies demonstrate the versatility of electrochemical techniques for constructing indolinone scaffolds through radical-mediated processes.
Table 3: Electrochemical Systems for Indolinone Synthesis
Electrochemical System | Electrode Materials | Electrolyte | Key Intermediates | Product Type |
---|---|---|---|---|
Umpolung C-H functionalization | Graphite anode, Graphite/Pt cathode | Et₄NOTs | Carbon-centered radicals | 3,3-disubstituted oxindoles |
N-acyloxy radical cyclization | Graphite cathode, Pt anode | NaBr | N-acyloxy amidyl radicals | Indolin-2-ones |
Anilide oxidation | Carbon electrodes | Supporting electrolyte | NH₂ radicals | Lactam structures |
These electrochemical approaches offer promising alternatives to traditional synthetic methods, potentially enabling more direct and efficient routes to 4-(2-hydroxyethyl)indolin-2-one and related structures.
Sustainable synthesis methods have gained significant attention in recent years, with researchers developing greener approaches to heterocycle construction that minimize environmental impact while maintaining synthetic efficiency.
Solvent-free reactions represent an important advancement in green chemistry, eliminating the need for environmentally harmful organic solvents. In 2018, researchers reported the synthesis of 1,2,3-triazolidene-indolinone derivatives using [Et₃NH][HSO₄] as a catalyst under solvent-free conditions. While this approach focused on generating triazole-functionalized indolinones rather than 4-(2-hydroxyethyl)indolin-2-one specifically, it demonstrates the feasibility of solvent-free methodology for indolinone scaffold construction.
Microwave irradiation has emerged as a particularly effective heating method for solvent-free reactions, offering advantages including:
In 2018, researchers developed a microwave-assisted synthesis of 2-indolinone-based bis-1,2,3-triazole derivatives through copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reactions. This approach achieved excellent yields and produced compounds with promising antioxidant and antimicrobial activities.
The adaptation of these microwave-assisted solvent-free methodologies to the synthesis of 4-(2-hydroxyethyl)indolin-2-one would represent a significant advancement in terms of both synthetic efficiency and environmental sustainability.
Photocatalysis utilizing visible light offers an environmentally benign approach to organic synthesis by harnessing solar energy to drive chemical transformations. Recent developments in titanium dioxide (TiO₂)-based photocatalysts have expanded the potential applications of this technology.
While traditional TiO₂ photocatalysts require UV light (λ < 380 nm), modifications such as nitrogen doping, surface plasmonic effects with Au or Ag nanoparticles, and interfacial surface complexes have extended their activity into the visible light region. These visible-light-responsive photocatalysts could potentially be applied to the synthesis of heterocyclic compounds including indolinones.
The 2019 review by Kohtani et al. describes several types of TiO₂-based visible-light-sensitive photocatalysts and their applications. N-doped TiO₂ photocatalysts exhibit superior photocatalytic activity compared to pure TiO₂ under visible light irradiation, with band gap narrowing from 3.1 to 2.8 eV. Other modifications, such as Au nanoparticle deposition, can extend light absorption up to 540 nm (2.3 eV).
Table 4: Visible-Light-Responsive TiO₂ Photocatalyst Modifications
Modification Type | Light Absorption Range | Band Gap | Mechanism |
---|---|---|---|
N-doping | Up to 440 nm | ~2.8 eV | Band gap narrowing |
Au nanoparticles | Up to 540 nm | ~3.1 eV (TiO₂) | Surface plasmon resonance |
Interfacial surface complexes | Visible region | Varies | Charge transfer from adsorbate to TiO₂ |
The application of these photocatalytic systems to indolinone synthesis could provide an energy-efficient and environmentally friendly alternative to traditional methods. While direct photocatalytic routes to 4-(2-hydroxyethyl)indolin-2-one have not been extensively reported, the principles demonstrated in these systems could inform the development of novel synthetic approaches.
Table 1: Comparative Analysis of Ropinirole Intermediate Synthesis Routes
Parameter | Previous Method | Optimized Route |
---|---|---|
Overall Yield | 29% | 59% |
Chromatographic Steps | 3 | 1 |
Key Improvement | N/A | Tosylate activation for amination |
This route eliminates costly reagents and reduces purification demands, enabling scalable production [1].
The hydroxethyl side chain serves as a handle for structural diversification to enhance dopamine receptor selectivity. Alkylamine substitutions at this position modulate steric and electronic interactions with dopaminergic subtypes:
These modifications underscore the compound’s role in developing subtype-selective agonists for reducing off-target effects in neurological therapies [1].
Aurora B, a serine/threonine kinase regulating chromosome alignment and cytokinesis, is a validated anticancer target. 4-(2-Hydroxyethyl)indolin-2-one derivatives inhibit Aurora B by competing with ATP binding through:
Table 2: Aurora B Inhibitors Derived from 4-(2-Hydroxyethyl)indolin-2-one
Compound | IC₅₀ (Aurora B) | Selectivity (vs. Aurora A) |
---|---|---|
BI 847325 | 3 nM | >100-fold |
Hesperadin | 250 nM | 10-fold |
BI 847325, a 5-alkyl indolinone derivative, demonstrates dual Aurora/MEK inhibition, inducing mitotic catastrophe in solid tumors [4].
Systematic modifications of the 4-(2-hydroxyethyl)indolin-2-one scaffold reveal critical SAR trends:
These insights guide the rational design of kinase inhibitors with improved pharmacokinetic profiles [1] [4].
The hydroxethyl group facilitates spiroannulation via donor-acceptor cyclopropane intermediates, enabling access to three-dimensional architectures. For example:
While 4-(2-hydroxyethyl)indolin-2-one itself does not directly inhibit tubulin, its spirocyclic analogs disrupt microtubule dynamics by:
Table 3: Antiproliferative Activity of Spirocyclic Derivatives
Derivative | IC₅₀ (MCF-7) | Target |
---|---|---|
Spiro[3.3]heptane | 0.8 µM | Tubulin |
The acyloin rearrangement represents a powerful synthetic transformation that has found significant application in the functionalization of indolin-2-one derivatives. This rearrangement mechanism provides access to structurally diverse products through strategic bond reorganization and offers unique opportunities for creating complex molecular frameworks.
The in situ generation of 2-hydroxy-indolin-3-ones has emerged as a particularly elegant approach for accessing complex oxindole architectures. Research has demonstrated that 2-alkynyl arylazides serve as excellent precursors for this transformation, undergoing cyclization under mild conditions to generate reactive intermediates that can participate in subsequent acyloin rearrangements.
The methodology involves a novel one-pot process where 2-alkynyl arylazides are converted to 2-hydroxy-indolin-3-ones through a carefully orchestrated sequence of bond formations and rearrangements. This transformation has been accomplished under remarkably mild conditions, typically proceeding at ambient temperature or with gentle heating. The reaction demonstrates excellent functional group tolerance, accommodating a wide range of substituents on both the aromatic ring and the alkyne terminus.
Mechanistic investigations have revealed that the process involves initial cyclization of the azide onto the alkyne, followed by rearrangement to form the indolin-3-one core. The hydroxyl group at the 2-position plays a crucial role in subsequent transformations, acting as both a nucleophile and a leaving group in various rearrangement pathways. The stereochemical outcome of these reactions is often highly predictable, with the formation of specific diastereomers being favored through conformational constraints imposed by the bicyclic framework.
Recent developments in this area have focused on expanding the substrate scope and improving the efficiency of the transformation. Researchers have successfully applied this methodology to a variety of substituted arylazides, including those bearing electron-withdrawing and electron-donating groups. The reaction has proven particularly effective with halogenated substrates, where yields typically range from 52-89%.
The one-pot synthesis of 3-hydroxy-2-oxindoles via acyloin rearrangements has been developed as a complementary approach to traditional multi-step synthetic routes. This methodology leverages the inherent reactivity of 2-hydroxy-indolin-3-ones generated in situ from carefully designed precursors, enabling rapid access to valuable synthetic intermediates.
The transformation involves a sophisticated cascade sequence that begins with the formation of the initial indolin-3-one framework, followed by acyloin rearrangement to yield the thermodynamically more stable 3-hydroxy-2-oxindole products. This rearrangement is facilitated by the presence of appropriate catalysts or reaction conditions that promote the necessary bond reorganization.
Copper-catalyzed asymmetric addition reactions have proven particularly effective in this context, with terminal alkynes and isatins serving as readily available starting materials. The use of chiral phosphine ligands in conjunction with copper iodide has enabled the synthesis of 3-alkynyl-3-hydroxyindolin-2-ones with excellent enantioselectivity, often exceeding 90% enantiomeric excess. These reactions typically proceed under mild conditions and demonstrate broad substrate tolerance.
Silver-catalyzed tandem cyclization processes have also been developed for the enantioselective synthesis of tetracyclic indolines. These reactions employ cooperative silver(I) and chiral phosphoric acid catalysis, achieving both high yields (65-92%) and excellent enantioselectivity (>90% ee). The methodology has been successfully applied to alkyne-tethered indoles, providing access to complex polycyclic structures that would be challenging to prepare by other means.
The synthetic utility of these transformations has been demonstrated through their application in the total synthesis of natural products and pharmaceutical intermediates. The products obtained from these acyloin rearrangement sequences often serve as key building blocks for more complex structures, highlighting the strategic importance of these methodologies in synthetic planning.
Tandem reaction sequences represent a paradigm shift in synthetic efficiency, allowing the formation of multiple bonds and the construction of complex molecular architectures in a single operation. In the context of 4-(2-Hydroxyethyl)indolin-2-one functionalization, these approaches have proven invaluable for accessing structurally diverse products with high levels of stereochemical control.
The Morita-Baylis-Hillman reaction has been successfully integrated into cascade sequences for the synthesis of complex oxindole derivatives. This approach builds upon the highly enantioselective Morita-Baylis-Hillman reaction of isatins with acrolein, catalyzed by β-isocupreidine, to generate oxindole-based tetrasubstituted alkenes that subsequently undergo stereoselective annulation reactions.
The cascade begins with the formation of 3-substituted-3-hydroxy-2-oxindoles through the asymmetric Morita-Baylis-Hillman reaction. These products contain a reactive allylic alcohol moiety that can be further functionalized through bromination and subsequent annulation with activated ketones. The overall sequence provides access to bis(spiro)oxindoles and spirocyclic oxindoles containing adjacent quaternary and tetrasubstituted carbon centers.
The reaction conditions have been optimized to ensure high enantioselectivity throughout the cascade. The use of β-isocupreidine as the catalyst, typically employed at 10 mol% loading, provides excellent control over the stereochemical outcome of the initial Morita-Baylis-Hillman reaction. Subsequent transformations maintain this stereochemical integrity, leading to products with multiple contiguous stereogenic centers.
Recent advances have focused on expanding the scope of nucleophiles and electrophiles that can participate in these cascade sequences. Phosphine-catalyzed (3+3) annulation reactions of cinnamaldehyde-derived Morita-Baylis-Hillman carbonates with 1,3-dicarbonyl compounds have been developed, yielding hexahydrochromenone derivatives with moderate to good diastereoselectivities. The reaction proceeds through double conjugate addition mechanisms, demonstrating the versatility of the Morita-Baylis-Hillman platform for accessing diverse structural motifs.
The synthetic utility of these methodologies has been further enhanced through the development of organocatalytic asymmetric annulation reactions. Ninhydrin-derived Morita-Baylis-Hillman carbonates have been employed as 3C-synthons in reactions with isatin-derived electron-deficient olefins, affording structurally diverse spirooxindoles with excellent stereoselectivity. These reactions demonstrate remarkable regioselectivity control, with the nature of the reaction partner determining whether β-selective or γ-selective products are obtained.
The integration of hydrogenation, ketimine formation, and electrocyclization into a single tandem sequence represents a particularly sophisticated approach to the synthesis of spirocyclic indoline derivatives. This methodology exemplifies the power of asymmetric triple relay catalysis, where multiple catalytic cycles operate in concert to achieve complex transformations.
The cascade begins with the palladium-catalyzed hydrogenation of nitroarenes to generate aryl amines in situ. These intermediates subsequently undergo condensation with isatin derivatives under Brønsted acid catalysis to form ketimines. The resulting ketimines then participate in asymmetric 6π electrocyclization reactions catalyzed by bifunctional chiral Brønsted base/hydrogen bond donor catalysts.
The key innovation in this approach lies in the seamless integration of three distinct catalytic processes. The palladium-on-carbon catalyst facilitates efficient reduction of the nitro group, while tosylic acid promotes ketimine formation through controlled dehydration. The final electrocyclization step employs a thiourea-based bifunctional catalyst that provides both Brønsted base character for substrate activation and hydrogen bonding capability for stereochemical control.
The stereochemical outcome of the electrocyclization is remarkably high, with products typically obtained in greater than 90% enantiomeric excess and excellent diastereoselectivity. The facial selectivity of the rearrangement is controlled by subtle differences in the substituents on the all-carbon quaternary stereogenic center formed during the initial stages of the cascade. This level of stereochemical control demonstrates the sophisticated interplay between catalyst design and substrate structure.
The substrate scope of this methodology encompasses a wide range of functionalized ketimines bearing various substituents on the isatin framework. The one-pot nature of the process significantly improves synthetic efficiency by avoiding the need for isolation and purification of intermediate compounds, which could otherwise lead to racemization or decomposition. The use of only 4 mol% tosylic acid to promote ketimine formation ensures that background reactions are minimized while maintaining high selectivity for the desired transformation.
Mechanistic studies have provided insight into the factors governing the success of this tandem sequence. The temporal separation of the three catalytic processes is crucial, with each step proceeding efficiently before the next transformation begins. The compatibility of the different catalytic systems is remarkable, with no evidence of catalyst deactivation or competing side reactions that might compromise the overall efficiency of the cascade.
The products obtained from this tandem sequence represent valuable synthetic intermediates for accessing complex natural products and pharmaceutical targets. The spirocyclic indoline framework is present in numerous bioactive compounds, and the ability to access these structures with high stereochemical control through a single operation represents a significant advance in synthetic methodology. The approach has been successfully applied to gram-scale synthesis, demonstrating its practical utility for preparative applications.
The advanced functionalization strategies described above demonstrate remarkable substrate scope and functional group tolerance, making them valuable tools for synthetic chemists working with indolin-2-one derivatives. The acyloin rearrangement applications show excellent compatibility with both electron-rich and electron-poor aromatic systems, with yields typically ranging from 65-92% depending on the specific transformation and substrate combination.
Halogenated substrates present particular opportunities for further functionalization, as the halogen atoms can serve as handles for subsequent cross-coupling reactions. The compatibility of these systems with various functional groups, including nitriles, esters, and heterocyclic substituents, significantly expands the synthetic utility of the methodologies. Fluorinated substrates have proven especially valuable, as the presence of fluorine atoms can modulate both the electronic properties and metabolic stability of the resulting products.
The tandem reaction sequences demonstrate exceptional versatility in accommodating diverse structural modifications. N-alkyl and N-aryl isatins both participate effectively in these transformations, with yields typically ranging from 65-90% for N-aryl derivatives and 70-95% for N-alkyl variants. The stereochemical outcomes remain consistently high across this range of substrates, indicating the robustness of the catalytic systems employed.
Recent developments have also explored the use of these methodologies in late-stage functionalization applications, where complex pharmaceutical intermediates are subjected to these advanced transformation protocols. The mild reaction conditions and high functional group tolerance make these approaches particularly attractive for modifying sensitive substrates that might not survive more traditional synthetic manipulations.
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